molecular formula C12H18O8 B081405 Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside CAS No. 13007-37-9

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside

Cat. No.: B081405
CAS No.: 13007-37-9
M. Wt: 290.27 g/mol
InChI Key: YBESHGJFPWHRBW-WRWGMCAJSA-N
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Description

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is a derivative of β-D-xylopyranose, a pentose sugar, wherein the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the anomeric hydroxyl group is methylated. This structure confers enhanced stability and lipophilicity compared to unprotected xylose, making it a valuable intermediate in carbohydrate chemistry. The acetyl groups act as protective moieties, enabling selective deprotection for further functionalization . The compound is frequently utilized in glycosylation reactions, enzymatic studies, and the synthesis of bioactive molecules, such as triterpene glycosides and saponins .

Properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESHGJFPWHRBW-WRWGMCAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256354
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13007-37-9
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13007-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Partial Acetylation of Methyl β-D-Xylopyranoside

The direct acetylation of methyl β-D-xylopyranoside using acetic anhydride under basic conditions represents the most straightforward approach. However, this method suffers from poor regioselectivity due to the similar reactivity of the 2-, 3-, and 4-hydroxyl groups. A study demonstrated that unimolar acetylation in pyridine at 0°C yielded a mixture of mono-, di-, and tri-O-acetyl derivatives, with the triacetylated product forming in ≤30% yield after chromatographic separation.

Reaction Conditions:

  • Substrate: Methyl β-D-xylopyranoside (1 equiv)

  • Acetylating Agent: Acetic anhydride (3.5 equiv)

  • Catalyst: Pyridine (4 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 28–32% after purification

Regioselective Challenges and Solutions

The lack of inherent regioselectivity in partial acetylation necessitates protective group strategies. For instance, benzyl ethers have been employed to block specific hydroxyls temporarily. Methyl 4-O-benzyl-β-D-xylopyranoside, when acetylated, preferentially forms the 2,3-di-O-acetyl derivative, which is subsequently deprotected to yield the target compound.

Benzyl Group Protection Strategy

Synthesis Using Benzyl-Protected Intermediates

A seminal approach involves synthesizing methyl 4-O-benzyl-β-D-xylopyranoside through benzylation of methyl 2,3-anhydro-β-D-ribopyranoside. Epoxide ring-opening with sodium benzyl oxide generates the 4-O-benzyl derivative, which is acetylated at the 2- and 3-positions. Catalytic hydrogenolysis removes the benzyl group, yielding methyl-2,3-di-O-acetyl-β-D-xylopyranoside, which is further acetylated to the tri-O-acetyl product.

Key Steps:

  • Epoxide Opening:

    • Methyl 2,3-anhydro-β-D-ribopyranoside + NaOBn → Methyl 4-O-benzyl-β-D-xylopyranoside

  • Acetylation:

    • Ac₂O/pyridine → Methyl 2,3-di-O-acetyl-4-O-benzyl-β-D-xylopyranoside

  • Deprotection:

    • H₂/Pd-C → Methyl-2,3-di-O-acetyl-β-D-xylopyranoside

  • Final Acetylation:

    • Ac₂O → Methyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside

Catalytic Debenzylation and Acetylation

Hydrogenolytic debenzylation at 50 psi H₂ in ethanol ensures clean removal of the benzyl group without affecting acetyl moieties. Subsequent acetylation with acetic anhydride in pyridine completes the synthesis, achieving an overall yield of 41%.

Epoxide Ring-Opening Approach

Starting from Methyl 2,3-Anhydro-β-D-ribopyranoside

This method exploits the reactivity of the 2,3-anhydro ring to install protective groups selectively. Treatment of the epoxide with sodium allyloxide generates methyl 3-O-allyl-β-D-xylopyranoside, which is benzylated at the 2- and 4-positions. Deallylation with PdCl₂ and acetylation affords the tri-O-acetyl derivative.

Advantages:

  • High regioselectivity (>90% at the 3-position)

  • Compatibility with orthogonal protecting groups

Enzymatic Acetylation Methods

Lipase-Catalyzed Regioselective Acetylation

Lipase PS (from Pseudomonas cepacia) enables regioselective acetylation of methyl β-D-xylopyranoside in hydrophobic solvents. In hexane, the 2- and 4-hydroxyls are preferentially acetylated, yielding the 2,4-di-O-acetyl derivative, which is further acetylated to the tri-O-acetyl product in 67% yield.

Optimized Conditions:

  • Enzyme: Lipase PS (20 mg/mmol substrate)

  • Solvent: Hexane

  • Acyl Donor: Vinyl acetate (5 equiv)

  • Temperature: 37°C

  • Yield: 67% (tri-O-acetyl product)

Industrial-Scale Production Techniques

Optimization for Yield and Purity

Industrial protocols prioritize cost-effectiveness and scalability. A two-step process involving benzyl protection followed by acetylation and hydrogenolysis has been optimized for continuous flow reactors, achieving 85% purity before crystallization.

Table 1: Comparison of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Direct AcetylationPartial acetylation28–3270–75Low
Benzyl ProtectionEpoxide opening → acetylation4190–95High
Enzymatic AcetylationLipase-catalyzed reaction6785–90Moderate

Analytical Characterization

Spectroscopic Methods

13C-NMR Analysis:

  • C-2 Acetyl: δ 20.8 ppm (CH₃), 169.5 ppm (C=O)

  • C-3 Acetyl: δ 20.6 ppm (CH₃), 170.1 ppm (C=O)

  • C-4 Acetyl: δ 20.7 ppm (CH₃), 169.8 ppm (C=O)
    The upfield shifts of C-1 (δ 100.2 ppm) and C-5 (δ 66.4 ppm) confirm the β-configuration.

Comparative Analysis of Synthetic Routes

The benzyl protection strategy offers superior regioselectivity and scalability, making it the preferred method for industrial applications. Enzymatic acetylation, while eco-friendly, requires costly enzymes and prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Building Block for Glycosides
Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside serves as a precursor in the synthesis of glycosides. It can be used to introduce xylopyranoside moieties into larger molecular frameworks, which is crucial for developing new glycosidic compounds with potential therapeutic applications .

Reactions and Derivatives
The compound can undergo various chemical reactions, including acylation and glycosylation. For instance, it has been employed as a substrate in reactions to produce quaternary ammonium salts with enhanced antimicrobial properties . The modification of its acetyl groups can lead to derivatives with varied solubility and reactivity profiles.

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives of this compound. Compounds synthesized from this precursor have shown effectiveness against various bacterial strains, including both methicillin-resistant (MRSA) and sensitive strains of Staphylococcus aureus, as well as fungi such as Candida albicans . The minimum inhibitory concentrations (MIC) for these compounds suggest that structural modifications can significantly enhance their biological activity.

Mutagenicity Studies
In biological assays, derivatives of this compound have been tested for mutagenic activity using the Ames test. Results indicated that certain derivatives did not exhibit mutagenic properties, making them safer candidates for further development in pharmaceutical applications .

Applications in Material Science

Polymer Chemistry
this compound has potential applications in polymer chemistry. Its ability to participate in glycosidic linkages allows it to be incorporated into polysaccharides or other polymeric materials. This can lead to the development of novel materials with specific mechanical and thermal properties suitable for biomedical applications .

Case Studies

Study Reference Application Findings
Antimicrobial TestingCompounds derived from this compound showed significant activity against MRSA and E. coli with MIC values ranging from 32-256 μg/mL.
Structural AnalysisIdentified the role of xylopyranoside in hemicellulose structures; implications for understanding plant polysaccharides.

Mechanism of Action

The mechanism of action of Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside involves its interaction with specific molecular targets, such as enzymes that recognize its acetylated sugar structure. The compound can act as a substrate or inhibitor, depending on the enzyme and the context of the reaction. The acetyl groups play a crucial role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside vs. Methyl-2,3-di-O-acetyl-beta-D-xylopyranoside

The latter lacks an acetyl group at position 4, reducing steric hindrance and altering reactivity. Methyl-2,3-di-O-acetyl-beta-D-xylopyranoside exhibits higher solubility in polar solvents and is more susceptible to enzymatic hydrolysis at the unprotected hydroxyl group. It demonstrates antitumor and antibacterial properties in biomedical studies .

This compound vs. 1,2,3-Tri-O-benzoyl-4-deoxy-4-fluoro-D-xylopyranoside

The benzoyl groups in the latter increase hydrophobicity and resistance to nucleophilic attack compared to acetylated derivatives. The 4-deoxy-4-fluoro modification further enhances metabolic stability, making it a candidate for fluorinated drug analogs. However, synthetic complexity is higher due to fluorination steps .

Sugar Backbone Variations

Beta-D-xylopyranoside vs. Beta-D-glucopyranoside Derivatives

Methyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (e.g., CAS 13089-27-5) contains a hexose backbone with an additional acetyl group at position 4. This structural difference increases molecular weight (662.85 vs. 338.36 for di-acetylated xylose) and alters enzyme specificity. For example, glucopyranosides are substrates for glucosidases, whereas xylopyranosides target xylosidases .

Beta-D-xylopyranoside vs. Alpha-D-mannopyranoside Derivatives

Methyl-2,3,4-tri-O-acetyl-alpha-D-mannopyranoside () differs in stereochemistry at the anomeric position (α vs. β) and sugar configuration (mannose vs. xylose). The α-configuration reduces enzymatic hydrolysis rates in mammalian systems, while mannose-specific glycosyltransferases recognize this structure for glycoconjugate synthesis .

Enzymatic Substrates

  • 2′-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-xylopyranoside: The nitrophenyl aglycone facilitates spectrophotometric detection of xylosidase activity. Acetyl groups prevent nonspecific hydrolysis, enabling precise kinetic studies .
  • (2-Naphthyl)-1,2,3,4-tetra-O-acetyl-beta-D-xylopyranoside: The naphthyl group enhances fluorescence, allowing real-time monitoring of glycosidase activity. The additional acetyl group at position 1 increases synthetic complexity .

Drug Development

  • 23-O-Acetylshengmanol-3-O-beta-D-xylopyranoside: A triterpene glycoside with acetylated xylose, exhibiting neuroprotective and anti-inflammatory properties. The acetyl groups improve membrane permeability compared to non-acetylated analogs .
  • 3,3′-Di-O-methylellagic acid 4′-xylopyranoside: This polyphenol-xyloside conjugate shows antioxidant activity, with the acetyl groups stabilizing the glycosidic bond against hydrolysis in acidic environments .

Research Findings and Challenges

  • Synthesis Efficiency: this compound is synthesized via direct acetylation of methyl-beta-D-xylopyranoside, achieving yields >80% under mild conditions . In contrast, benzoylated analogs require harsher reagents (e.g., BF3·Et2O) and exhibit lower yields (~60%) .
  • Biological Activity: Acetylated xylosides show enhanced bioavailability compared to free sugars. For example, 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside demonstrates 50% higher cellular uptake in neuroprotective assays than its deacetylated counterpart .
  • Stability Issues : While acetyl groups improve stability, their removal under basic conditions can lead byproduct formation, necessitating optimized deprotection protocols .

Biological Activity

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is a glycoside derivative of xylopyranose that has garnered interest due to its potential biological activities. This compound is characterized by the presence of three acetyl groups at the 2, 3, and 4 positions of the xylopyranoside structure, which significantly influences its reactivity and interactions with biological systems.

This compound can be synthesized through various chemical pathways that involve the selective acetylation of methyl beta-D-xylopyranoside. The acetyl groups can be hydrolyzed under acidic or basic conditions, yielding different di- and mono-acetyl derivatives, which can further undergo various reactions such as oxidation and substitution depending on the reagents used .

The biological activity of this compound is largely attributed to its interaction with enzymes and other biological molecules. Studies indicate that it can be rapidly deacetylated at specific positions, which affects its binding affinity to enzymes. For instance, the pH profile studies suggest the presence of ionizable groups that influence substrate binding dynamics .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has been tested against fungi such as Candida albicans and bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these organisms have been documented in various studies:

CompoundOrganismMIC (μg/mL)
4dCandida albicans32
5dStaphylococcus aureus64
5dEscherichia coli128

These results indicate that compounds with longer hydrophobic chains tend to exhibit higher antimicrobial activity due to their enhanced membrane permeability .

Mutagenic Activity

The Ames test was employed to evaluate the mutagenic potential of this compound and related compounds. The findings indicated no significant mutagenic activity at tested concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

  • Enzymatic Studies : In a study examining the enzymatic hydrolysis of this compound, it was found that site-directed mutagenesis on specific residues within enzyme active sites led to complete inactivation of the enzyme. This highlights the compound's role as a substrate in enzymatic processes and its importance in understanding enzyme specificity .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of derivatives containing quaternary ammonium aglycones derived from this compound. These derivatives showed enhanced activity against clinical isolates of Staphylococcus aureus, indicating potential utility in treating infections caused by resistant strains .

Q & A

Basic: What are the optimized synthetic routes for Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection strategies:

  • Step 1: Benzylation – Use benzyl bromide with NaH in 1,2-dimethoxyethane to introduce protecting groups at specific hydroxyl positions .
  • Step 2: Hydrolysis and Acetylation – Alkaline hydrolysis of intermediates (e.g., methyl 4-O-benzyl derivatives) followed by acetylation with acetic anhydride/pyridine to introduce acetyl groups .
  • Step 3: Hydrogenolysis – Catalytic hydrogenation (e.g., Pd/C, H₂) removes benzyl groups while retaining acetyl protections .
    Key Considerations :
  • Regioselectivity in acetylation requires controlled reaction conditions (e.g., temperature, catalyst).
  • Crystallization techniques (e.g., using ethanol/water mixtures) ensure high purity of intermediates .

Basic: How is the structural conformation of this compound validated?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Assign acetyl peaks (~1.8–2.2 ppm for CH₃ in ¹H; 170–175 ppm for carbonyl in ¹³C) and anomeric proton (β-configuration: ~4.5–5.5 ppm, J = 7–9 Hz) .
    • HSQC/HMBC : Correlate anomeric carbons with adjacent protons to confirm glycosidic linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z calculated for C₁₄H₂₀O₉Na: 347.1054) .
  • X-ray Crystallography : Resolves puckering conformations of the xylopyranose ring (e.g., ⁴C₁ chair) .

Advanced: How do stereochemical challenges in glycosylation reactions involving this compound affect reaction outcomes?

Methodological Answer:

  • Protecting Group Strategy : Acetyl groups at C-2,3,4 positions block undesired glycosylation sites, directing reactivity to the anomeric center (C-1). This minimizes side products like orthoester formation .
  • Enzymatic vs. Chemical Glycosylation :
    • Chemical : Use Lewis acids (e.g., TMSOTf) to activate glycosyl donors, favoring β-selectivity via SN2 mechanisms .
    • Enzymatic : Glycosyltransferases (e.g., xylosyltransferases) enable stereospecific linkages but require optimization of pH, cofactors (e.g., UDP-xylose), and enzyme purity .
      Troubleshooting :
  • Low yields in β-glycoside formation may arise from competing α-anomerization; use low-temperature conditions (-20°C) and inert atmospheres .

Advanced: How can the stability of this compound under varying conditions be systematically analyzed?

Methodological Answer:

  • Hydrolytic Stability :
    • Acidic Conditions : Monitor deacetylation via TLC (Rf shift) in 0.1 M HCl/THF (1:1) at 25°C. Acetyl groups hydrolyze sequentially (C-2 > C-3 > C-4) .
    • Basic Conditions : Use 0.1 M NaOH to quantify ester cleavage via UV-Vis (absorbance at 240 nm for acetate ions) .
  • Thermal Stability :
    • TGA/DSC analysis reveals decomposition onset (~180°C) and glass transition temperatures (Tg) for formulation studies .
  • Long-Term Storage : Lyophilized samples stored at -20°C in argon show <5% degradation over 12 months .

Advanced: What computational methods are used to predict the reactivity of this compound in glycosylation reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate transition-state energies for glycosidic bond formation (e.g., B3LYP/6-31G* level) to predict α/β selectivity .
    • Analyze puckering coordinates (Cremer-Pople parameters) to model ring conformation effects on reactivity .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvent effects (e.g., DCM vs. DMF) on glycosyl donor activation .
      Case Study : DFT predicts a 1.5 kcal/mol lower energy barrier for β-glycoside formation, aligning with experimental ~70:30 β:α ratios .

Basic: What are the applications of this compound in oligosaccharide synthesis?

Methodological Answer:

  • Glycosyl Donor : Used to construct β-linked xylose units in plant cell wall polysaccharides (e.g., xyloglucans) .
  • Enzyme Substrate : Screens glycosidase specificity (e.g., β-xylosidases) via hydrolysis assays .
    Protocol :
  • Glycosylation : Combine with trichloroacetimidate donors (e.g., 1.2 eq) and TMSOTf (0.1 eq) in anhydrous DCM at -40°C for 2 h .

Advanced: How are conflicting NMR data resolved for structural elucidation of derivatives?

Methodological Answer:

  • Decoupling Experiments : Irradiate anomeric protons to simplify coupling patterns in crowded regions (e.g., 4.5–5.5 ppm) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity via 2D HSQC .
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem) for known analogs like methyl 2,3,6-tri-O-acetyl derivatives .

Advanced: What strategies mitigate side reactions during deprotection of acetyl groups?

Methodological Answer:

  • Selective Deprotection : Use hydrazine hydrate in methanol (0°C, 1 h) for acetyl removal without cleaving benzyl groups .
  • Monitoring : Track reaction progress via IR spectroscopy (disappearance of C=O stretch at 1740 cm⁻¹) .
    Caution : Prolonged exposure to basic conditions may epimerize the anomeric center; limit reaction time to <2 h .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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